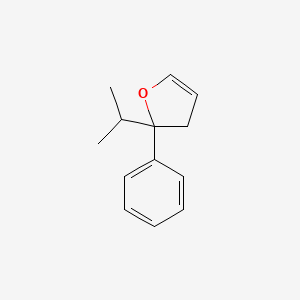

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring with a phenyl group and an isopropyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-Phenyl-2-propanol. This intermediate can then undergo cyclization to form the desired dihydrofuran compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by cyclization processes. The reaction conditions typically include the use of dry ether as a solvent and the careful control of temperature and reaction time to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-2-propanol: A related compound with similar structural features but different chemical properties.

Phenylacetone: Another similar compound used in organic synthesis and industrial applications.

Uniqueness

Its combination of a furan ring with phenyl and isopropyl groups makes it a valuable compound in various fields of research and industry .

Biological Activity

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran is a compound belonging to the class of dihydrofurans, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that dihydrofuran derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit liver tumor growth in animal models. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways such as NF-kB signaling .

Antibacterial Properties

The antibacterial activity of 2,3-dihydrofuran derivatives has been extensively studied. In vitro tests demonstrate effectiveness against various pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The compounds exhibit a dose-dependent response, with significant inhibition observed at higher concentrations .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| This compound | E. coli | 75 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The cytotoxicity is attributed to the compound's ability to disrupt cellular membranes and induce oxidative stress .

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways:

- Inhibition of Cell Proliferation : It inhibits key signaling pathways involved in cell growth.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress within cells .

Study on Antibacterial Activity

A study conducted by Kashanna et al. evaluated the antibacterial properties of various dihydrofuran derivatives against pathogenic strains. The results indicated that this compound showed promising activity against Staphylococcus aureus, with an MIC value indicating effective inhibition at relatively low concentrations .

Cytotoxicity Evaluation

In another study assessing the cytotoxic effects on cancer cell lines, it was found that treatment with this compound led to a significant reduction in cell viability in A549 and HeLa cells after 48 hours of exposure. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapeutics .

Properties

CAS No. |

103624-36-8 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-phenyl-2-propan-2-yl-3H-furan |

InChI |

InChI=1S/C13H16O/c1-11(2)13(9-6-10-14-13)12-7-4-3-5-8-12/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

APQNUKAJXJGRMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.